molecular formula C22H10O2 B14352978 Indeno(1,2,3-cd)pyrene-1,2-dione CAS No. 99520-63-5

Indeno(1,2,3-cd)pyrene-1,2-dione

Cat. No.: B14352978
CAS No.: 99520-63-5
M. Wt: 306.3 g/mol
InChI Key: SGDBIZMKXCHFCO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Indeno(1,2,3-cd)pyrene-1,2-dione can be synthesized through various methods. One efficient approach involves forming a reactive diazonium intermediate from 2-(pyren-1-yl)aniline. This intermediate reacts with a tethered polycyclic aromatic moiety at room temperature via intramolecular aromatic substitution . Another method is a one-pot synthesis using 4-bromopyrene as the starting material, with the addition of Pd3(dba)2, P(Cy)2, and BDU in DMF .

Industrial Production Methods: In industrial settings, the production of this compound often involves the combustion of fossil fuels and organic materials. The hydrogen abstraction-acetylene addition (HACA) mechanism is a major pathway for the formation of PAHs in combustion flames .

Chemical Reactions Analysis

Types of Reactions: Indeno(1,2,3-cd)pyrene-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Benzo(a)pyrene
  • Chrysene
  • Pyrene
  • Fluoranthene

Comparison: Indeno(1,2,3-cd)pyrene-1,2-dione is unique due to its specific structure and the positions of its functional groups, which influence its reactivity and toxicological properties. Compared to benzo(a)pyrene, it has a lower potency as a skin carcinogen but still poses significant health risks . Its structure, consisting of six fused benzene rings, makes it more hydrophobic and less bioavailable than some other PAHs .

Properties

CAS No.

99520-63-5

Molecular Formula

C22H10O2

Molecular Weight

306.3 g/mol

IUPAC Name

hexacyclo[16.3.1.02,7.08,21.011,20.014,19]docosa-1(22),2,4,6,8(21),11(20),12,14(19),15,17-decaene-9,10-dione

InChI

InChI=1S/C22H10O2/c23-21-15-9-8-11-4-3-5-12-10-16-13-6-1-2-7-14(13)20(22(21)24)19(16)18(15)17(11)12/h1-10H

InChI Key

SGDBIZMKXCHFCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC4=CC=CC5=C4C6=C(C=C5)C(=O)C(=O)C2=C36

Origin of Product

United States

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